

# An In-depth Technical Guide to the Spectroscopic Data of Dykellic Acid

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## Compound of Interest

Compound Name: *Dykellic Acid*

Cat. No.: *B15612687*

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This guide provides a comprehensive overview of the spectroscopic data for **Dykellic Acid**, a natural product with notable cytoprotective properties. The information presented herein is essential for the identification, characterization, and further development of this promising compound. The data is compiled from the seminal work on its total synthesis and biological evaluation.<sup>[1][2]</sup>

## Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Dykellic Acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Dykellic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.10	br s	-	1H	-COOH
7.58	d	8.0	2H	Ar-H
6.90	d	8.0	2H	Ar-H
4.15	q	7.1	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.85	s	-	3H	-OCH <sub>3</sub>
2.50	t	7.5	2H	-CH <sub>2</sub> -Ar
1.80	m	-	2H	-CH <sub>2</sub> CH <sub>2</sub> -
1.25	t	7.1	3H	-OCH <sub>2</sub> CH <sub>3</sub>
0.95	t	7.3	3H	-CH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dykellic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
175.4	-COOH
160.2	Ar-C
158.6	Ar-C
130.5	Ar-CH
128.9	Ar-C
114.3	Ar-CH
61.0	-OCH <sub>2</sub> CH <sub>3</sub>
55.4	-OCH <sub>3</sub>
37.2	-CH <sub>2</sub> -Ar
29.8	-CH <sub>2</sub> CH <sub>2</sub> -
14.2	-OCH <sub>2</sub> CH <sub>3</sub>
13.9	-CH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Table 3: IR and MS Spectroscopic Data for **Dykellic Acid**

Spectroscopic Method	Key Peaks/Signals
IR (Infrared)	3400-2500 cm <sup>-1</sup> (br, O-H stretch), 2965 cm <sup>-1</sup> (C-H stretch), 1710 cm <sup>-1</sup> (C=O stretch), 1610, 1500 cm <sup>-1</sup> (C=C stretch, aromatic), 1250 cm <sup>-1</sup> (C-O stretch)
MS (Mass Spec.)	m/z 348.1573 [M] <sup>+</sup> (Calculated for C <sub>20</sub> H <sub>24</sub> O <sub>5</sub> : 348.1572)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **Dykellic Acid**.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 spectrometer.
- Sample Preparation: Approximately 5-10 mg of purified **Dykellic Acid** was dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Parameters: Spectra were acquired at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}\text{C}$  NMR Parameters: Spectra were acquired at a frequency of 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  (77.16 ppm).

## 2.2 Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer.
- Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of **Dykellic Acid** in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## 2.3 Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra (HRMS) were obtained using a Waters Q-ToF Premier mass spectrometer.
- Ionization Method: Electrospray ionization (ESI) in positive ion mode was utilized.

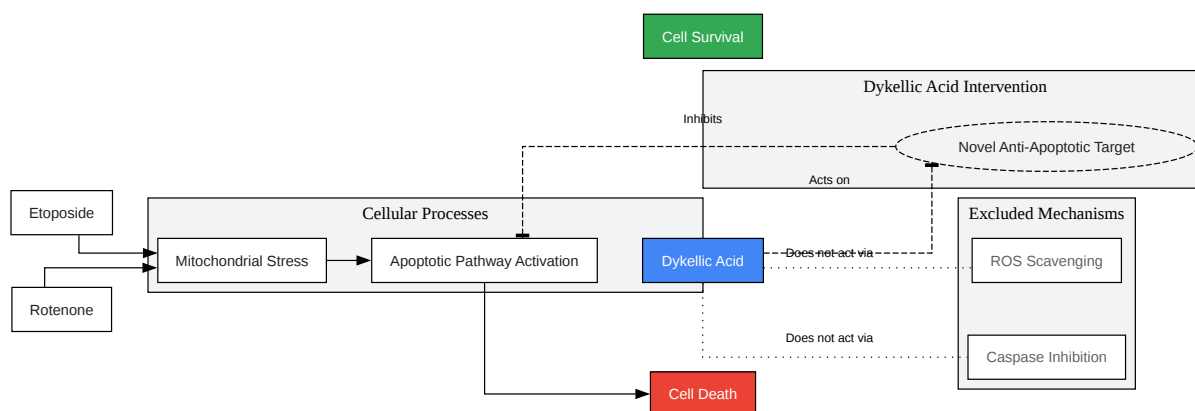
- **Sample Introduction:** The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) was determined, and the molecular formula was confirmed by comparing the experimental mass to the calculated mass.

## Signaling Pathway and Experimental Workflow

**Dykellic acid** has been shown to protect cells from death induced by etoposide and rotenone. [1][2] Further studies indicate that its cytoprotective mechanism is independent of reactive oxygen species (ROS) scavenging and direct caspase inhibition.[3] This suggests that **Dykellic Acid** may act on a novel anti-apoptotic target or pathway.

### 3.1 Proposed Cytoprotective Mechanism of **Dykellic Acid**

The following diagram illustrates the proposed logical flow of **Dykellic Acid**'s cytoprotective action based on current research.

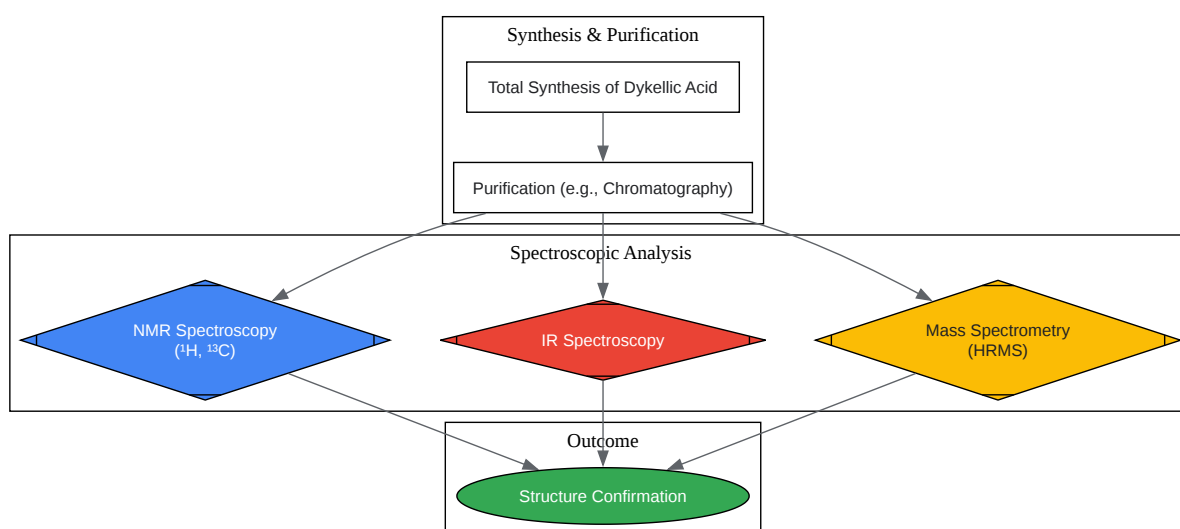


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Proposed mechanism of **Dykellic Acid**'s cytoprotective effect.

### 3.2 General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the typical workflow for the synthesis, purification, and spectroscopic characterization of a compound like **Dykellic Acid**.



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General workflow for spectroscopic characterization.

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## References

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